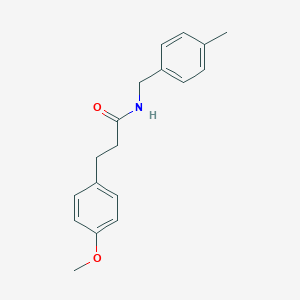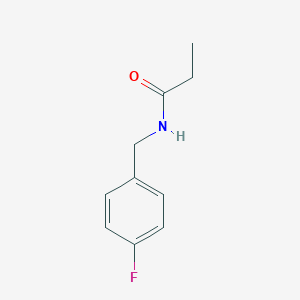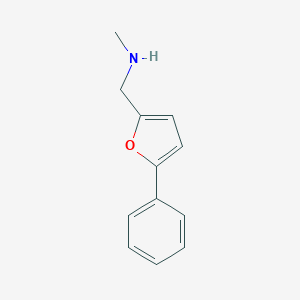![molecular formula C15H23N5O3S B262687 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B262687.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a trimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the nucleophilic substitution reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable halide precursor. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the trimethoxybenzyl moiety can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require bases like sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE exerts its effects is not fully understood. it is believed to interact with molecular targets through its tetrazole and trimethoxybenzyl moieties. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the trimethoxybenzyl group.
Di(1H-tetrazol-5-yl)methanone oxime: Another tetrazole derivative with different functional groups.
Imidazole-containing compounds: Similar in that they contain nitrogen-rich heterocycles, but differ in their specific structures and properties.
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a trimethoxybenzyl group. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C15H23N5O3S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H23N5O3S/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9,16H,5-7,10H2,1-4H3 |
Clave InChI |
CKPGBETZOYAYSR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)

